Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate
Description
Chemical Identity and Nomenclature
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is recognized by the CAS Registry Number 1374509-38-2 and the IUPAC name methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate. Its molecular formula, C₈H₁₁ClN₂O₄ , corresponds to a molecular weight of 234.64 g/mol . The compound’s systematic name reflects its functional groups: a pyrazolidinone core, a chloroacetyl substituent, and a methyl ester moiety. Alternative nomenclature includes 4-pyrazolidineacetic acid, 1-(chloroacetyl)-3-oxo-, methyl ester, highlighting its structural relationship to pyrazolidinone derivatives.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1374509-38-2 | |
| Molecular Formula | C₈H₁₁ClN₂O₄ | |
| Molecular Weight | 234.64 g/mol |
Structural Features and Functional Group Analysis
The compound’s structure comprises a pyrazolidinone ring —a five-membered heterocycle containing two adjacent nitrogen atoms—substituted at position 1 with a chloroacetyl group and at position 4 with an acetoxy methyl ester. Key functional groups include:
- Pyrazolidinone core : The 3-oxo group introduces conjugation, stabilizing the ring system and influencing reactivity.
- Chloroacetyl substituent : The electron-withdrawing chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Methyl ester : Provides steric bulk and modulates solubility, critical for synthetic applications.
The pyrazolidinone ring adopts a puckered conformation, with the chloroacetyl group at position 1 and the ester at position 4 creating a stereoelectronic environment conducive to cyclization and derivatization. Spectroscopic data, such as ¹H NMR and IR , would reveal characteristic signals for the carbonyl groups (C=O at ~1700 cm⁻¹) and the chloroacetyl C-Cl stretch (~750 cm⁻¹).
Historical Context in Heterocyclic Chemistry
Pyrazolidinones, first synthesized in the mid-20th century, gained prominence as scaffolds for bioactive molecules. This compound exemplifies advancements in functionalized heterocycles , where chloroacetyl and ester groups enhance reactivity for further modifications. Historically, pyrazolidinones were prepared via hydrazine cyclization with α,β-unsaturated esters, a method applicable to this compound.
In medicinal chemistry, pyrazolidinones are precursors to β-lactam analogs and peptide mimetics , leveraging their rigid bicyclic frameworks. The chloroacetyl group in this compound enables cross-coupling reactions, aligning with trends in late-stage functionalization for drug discovery. Its ester moiety also aligns with green chemistry efforts, as ester hydrolysis offers a route to carboxylic acid derivatives without harsh conditions.
Properties
IUPAC Name |
methyl 2-[1-(2-chloroacetyl)-3-oxopyrazolidin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O4/c1-15-7(13)2-5-4-11(6(12)3-9)10-8(5)14/h5H,2-4H2,1H3,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXESKCMFQCPZRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(NC1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate typically involves the reaction of chloroacetyl chloride with a pyrazolidinone derivative in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Pyrazolidinone derivative, chloroacetyl chloride, base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of chloroacetyl chloride.
Procedure: The pyrazolidinone derivative is dissolved in the solvent, and the base is added to the solution. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups in the pyrazolidinone ring can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; solvents like dichloromethane or ethanol; reaction temperatures ranging from room temperature to reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to 100°C.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents such as ethanol or tetrahydrofuran; reaction temperatures typically at room temperature or below.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazolidinone derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohol derivatives of the pyrazolidinone ring.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate serves as an essential intermediate in the synthesis of diverse heterocyclic compounds. Its structure allows for modifications that can lead to novel compounds with enhanced properties. The compound can undergo various chemical reactions such as nucleophilic substitution, hydrolysis, and reduction, making it a valuable building block in organic synthesis .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The chloroacetyl group can react with nucleophiles (amines, thiols) to form substituted derivatives. |
| Hydrolysis | The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. |
| Reduction | Carbonyl groups can be reduced using agents like sodium borohydride or lithium aluminum hydride. |
Biological Applications
Pharmacological Research:
This compound has garnered attention in pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for further investigation as a therapeutic agent .
Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring may interact with receptor sites, modulating their activity and leading to various biological effects .
Medicinal Chemistry
Drug Development:
Research is ongoing to explore the potential of this compound as a drug candidate for various diseases. Its role as an enzyme inhibitor or receptor modulator is of particular interest in developing treatments for inflammatory diseases, autoimmune disorders, and certain cancers .
Case Studies:
Several studies have highlighted the compound's efficacy in modulating biological pathways associated with inflammation and cancer progression. For instance, compounds derived from this structure have shown promise in inhibiting cyclooxygenase enzymes involved in inflammatory processes .
Industrial Applications
Agrochemicals and Specialty Chemicals:
this compound is also utilized in the development of agrochemicals and specialty chemicals due to its versatile reactivity and functional groups. It can be employed in synthesizing herbicides, pesticides, and other agricultural products .
Mechanism of Action
The mechanism of action of Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazolidinone ring can interact with receptor sites, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrazolidinone-Based Analogs
- Methyl (3-oxopyrazolidin-4-yl)acetate (CAS 1114595-63-9): This analog lacks the chloroacetyl group but shares the pyrazolidinone core and methyl ester.
- Methyl [4-oxo-2-(2-phenylquinazolin-4-ylimino)thiazolidin-3-yl]acetate: Replacing the pyrazolidinone with a thiazolidinone-quinazoline hybrid introduces aromaticity and planar rigidity. This structural shift enhances π-π stacking interactions, making it suitable for antimicrobial applications, unlike the PROTAC-focused target compound .
Chloroacetyl-Containing Analogs
- Its simpler structure (C₅H₇ClO₃) lacks the heterocyclic pyrazolidinone, resulting in lower molecular weight (150.56 g/mol) and higher solubility in non-polar solvents. It serves as a synthetic intermediate rather than a bioactive agent .
Functional Group and Reactivity Comparison
Chloroacetyl Reactivity
The chloroacetyl group in the target compound enables nucleophilic substitution reactions, forming stable thioether bonds with cysteine residues in proteins.
Ester Functionality
The methyl ester in the target compound enhances cell permeability, a feature shared with ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate (CAS 1300712-92-8). However, the latter’s pyridine-triazole system (C₁₁H₁₁ClN₄O₂) imparts insecticidal properties, diverging from PROTAC applications .
Physicochemical Properties
- Molecular Weight: The target compound (C₇H₉ClN₂O₄, ~220.61 g/mol) is heavier than linear analogs like Methyl 4-Chloro-3-oxobutanoate (150.56 g/mol) due to its heterocyclic core.
- Solubility: The pyrazolidinone ring increases polarity compared to triazole derivatives (e.g., CAS 1300712-92-8), which exhibit moderate lipophilicity suitable for membrane penetration .
Biological Activity
Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazolidinone core, which is known for its potential therapeutic applications. The chemical structure can be represented as follows:
This structure includes a chloroacetyl group that enhances its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-phenyl-3-pyrazolidone with chloroacetyl chloride in the presence of a base such as sodium hydride. The reaction yields the desired compound along with byproducts that can be separated through recrystallization techniques.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-inflammatory, analgesic, and antimicrobial agent. Below are the key findings regarding its biological activity:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed into a novel antimicrobial agent.
Anti-inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. Animal models treated with this compound exhibited reduced edema and inflammatory markers compared to control groups. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Analgesic Activity
The analgesic effects of the compound were assessed using standard pain models. It was found to significantly reduce pain responses in both thermal and mechanical pain assays, suggesting a central mechanism of action.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Advanced Journal of Chemistry evaluated the antimicrobial efficacy of various pyrazolidine derivatives, including this compound. The results confirmed its potent activity against resistant strains of bacteria, supporting further development for clinical applications .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory mechanisms, researchers investigated the effects of this compound on macrophage activation. The findings indicated that it effectively downregulated NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Q & A
Q. What are the optimized synthetic routes for Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step reactions involving pyrazole ring formation, chloroacetylation, and esterification. Key steps include:
- Pyrazole Core Assembly : Cyclocondensation of hydrazine derivatives with β-ketoesters under reflux in ethanol (70–80°C, 6–8 hours) to form the 3-oxopyrazolidine backbone .
- Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane (0–5°C, 2 hours) to introduce the chloroacetyl group. Excess base (e.g., triethylamine) is critical to neutralize HCl byproducts and prevent decomposition .
- Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide in acetone (room temperature, 12 hours) .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for chloroacetyl chloride) significantly impact yield (60–85%) and purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, pyrazole protons at δ 6.8–7.2) and confirms regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<2%) and quantify purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 287.05) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How do electronic effects of substituents modulate the reactivity of the chloroacetyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloroacetyl group’s electrophilicity is influenced by adjacent electron-withdrawing/donating groups:
- Electron-Withdrawing Groups (e.g., 3-oxo) : Enhance leaving-group ability (Cl⁻) by stabilizing the transition state, accelerating SN2 reactions with amines/thiols (e.g., 80% conversion in 2 hours with morpholine at 25°C) .
- Steric Hindrance : Bulky substituents on the pyrazolidine ring reduce reaction rates (e.g., 40% yield with tert-butylamine vs. 75% with methylamine) .
- Kinetic Studies : Monitor progress via TLC (silica gel, ethyl acetate/hexane) and DFT calculations (Gaussian 16) to map activation energies .
Q. What experimental strategies address contradictions in bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ variations in anticancer assays) arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentrations, and incubation times to minimize variability .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess compound degradation (e.g., t₁/₂ = 45 minutes in human microsomes) and adjust dosing protocols .
- Off-Target Effects : Employ CRISPR-Cas9 knockouts (e.g., COX-2, NF-κB) to isolate mechanism-specific activity .
- Data Validation : Cross-validate with orthogonal assays (e.g., Western blot for protein expression vs. MTT for cytotoxicity) .
Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C4 of pyrazolidine vs. chloroacetyl carbon) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on transition-state geometries using GROMACS .
- Docking Studies (AutoDock Vina) : Predict binding affinities to biological targets (e.g., COX-2, Ki = 2.3 nM) to prioritize synthetic targets .
Contradictions and Resolutions
- Synthetic Yield Discrepancies : Reports of 60% vs. 85% yields are attributed to solvent purity (anhydrous vs. technical grade) and stirring efficiency (magnetic vs. mechanical) .
- Bioactivity Variability : Differences in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL) correlate with bacterial strain permeability (Gram-positive vs. Gram-negative) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
